molecular formula C29H22BrClN2O4S B2355660 N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 391876-52-1

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2355660
CAS RN: 391876-52-1
M. Wt: 609.92
InChI Key: PXFGDUDOUNXDEQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H22BrClN2O4S and its molecular weight is 609.92. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

A study by He et al. (2016) discusses the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which are related to the compound . They propose a bromonium ylide as a key intermediate, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene, in the presence of a rhodium catalyst. This research highlights the potential of such compounds in catalytic synthesis and chemical transformations (He et al., 2016).

Anticancer Properties

Ravichandiran et al. (2019) report on the synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which share structural similarities with the target compound. They found that some of these derivatives showed potent cytotoxic activity against various human cancer cell lines, suggesting their potential application in cancer treatment (Ravichandiran et al., 2019).

Enzyme Inhibition and Neuroprotective Effects

Jiang et al. (2019) designed selective butyrylcholinesterase (BChE) inhibitors based on derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide. Their study indicates that these compounds show promise in inhibiting BChE and possess anti-Aβ aggregation activity, which could be significant in treating neurodegenerative diseases (Jiang et al., 2019).

Anti-Inflammatory and Antimicrobial Properties

Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and found them to possess significant anti-inflammatory and sedative actions. Some compounds in this series also demonstrated selective cytotoxic effects and antimicrobial action, indicating the potential of similar compounds in various therapeutic applications (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22BrClN2O4S/c30-26-14-11-22(17-25(26)28(34)24-7-3-4-8-27(24)31)32-29(35)20-9-12-23(13-10-20)38(36,37)33-16-15-19-5-1-2-6-21(19)18-33/h1-14,17H,15-16,18H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFGDUDOUNXDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Br)C(=O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

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